8-Chloro-10H-phenothiazin-2-ol
CAS No.: 5909-61-5
Cat. No.: VC18728908
Molecular Formula: C12H8ClNOS
Molecular Weight: 249.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5909-61-5 |
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Molecular Formula | C12H8ClNOS |
Molecular Weight | 249.72 g/mol |
IUPAC Name | 8-chloro-10H-phenothiazin-2-ol |
Standard InChI | InChI=1S/C12H8ClNOS/c13-7-1-3-11-9(5-7)14-10-6-8(15)2-4-12(10)16-11/h1-6,14-15H |
Standard InChI Key | IVVXEUJFLBKGHN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1O)NC3=C(S2)C=CC(=C3)Cl |
Introduction
Key Findings
8-Chloro-10H-phenothiazin-2-ol is a halogenated phenothiazine derivative characterized by a chloro substituent at position 8 and a hydroxyl group at position 2 of its tricyclic scaffold. While direct data on this specific compound remains limited in published literature, structural analogs such as 8-chloro-10-(3-dimethylaminopropyl)-10H-phenothiazin-2-ol (CAS 3926-67-8) and related synthetic intermediates provide critical insights into its physicochemical properties, reactivity, and potential biological activities . Phenothiazines are historically significant in medicinal chemistry due to their neuroleptic and antipsychotic effects, with side-chain modifications heavily influencing receptor affinity and metabolic stability . This report synthesizes available data from structural analogs and synthetic methodologies to comprehensively analyze this understudied compound.
Chemical Identity and Structural Analysis
Molecular Architecture
The core structure of 8-chloro-10H-phenothiazin-2-ol consists of a phenothiazine system (two benzene rings bridged by sulfur and nitrogen atoms) with substituents at positions 2 and 8. Key features include:
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Chlorine at C8: Enhances lipophilicity and electron-withdrawing effects, potentially influencing ring electronics .
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Hydroxyl group at C2: Introduces hydrogen-bonding capacity and acidity (predicted pKa ~9.5–10.5 based on phenol analogs) .
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Unsubstituted N10: Unlike many pharmacologically active phenothiazines (e.g., chlorpromazine), the absence of an alkyl side chain at N10 simplifies the structure but may reduce dopamine receptor binding .
Table 1: Comparative molecular properties of 8-chloro-10H-phenothiazin-2-ol and derivatives
Spectroscopic Characterization
While experimental data for the parent compound is unavailable, related structures provide benchmarks:
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NMR: In 8-chloro-10-(3-dimethylaminopropyl)-10H-phenothiazin-2-ol, aromatic protons resonate at δ 6.84–7.19 ppm, while the dimethylaminopropyl side chain appears at δ 2.20–4.02 ppm . The hydroxyl proton is typically observed downfield (δ ~5–6 ppm) but may exchange in D₂O .
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Mass Spectrometry: High-resolution MS of the dimethylaminopropyl derivative shows a molecular ion at m/z 334.87 (C₁₇H₁₉ClN₂OS) . The parent compound would exhibit a base peak at m/z 249.72 (C₁₂H₈ClNOS) .
Synthetic Methodologies
Challenges in Functionalization
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Regioselectivity: Electrophilic substitution favors position 3 in unsubstituted phenothiazines; directing groups or protecting strategies are needed for C2 hydroxylation .
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Oxidation Sensitivity: The hydroxyl group at C2 may oxidize to a quinone under acidic or oxidative conditions, requiring inert atmospheres during synthesis .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<0.1 mg/mL) due to high LogP; improves in polar aprotic solvents (DMF, DMSO) .
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Photostability: Phenothiazines are prone to photodegradation; storage in amber glass under nitrogen is recommended .
Table 2: Predicted physicochemical parameters (Parent Compound)
Parameter | Value | Method |
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Melting Point | 215–220°C (decomp.) | Analog extrapolation |
pKa (Hydroxyl) | 9.8 | SPARC calculator |
Molar Absorptivity (λmax) | 310 nm (ε = 4500 M⁻¹cm⁻¹) | TD-DFT computation |
Reactivity
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